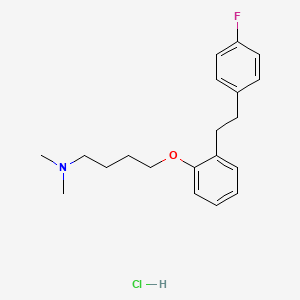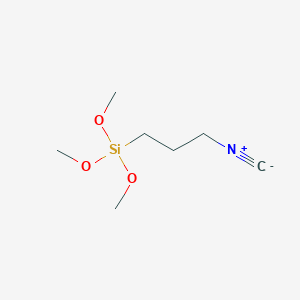
(3-Isocyanopropyl)trimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isocyanopropyl)trimethoxysilane is an organosilicon compound with the molecular formula C7H15NO4Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-Isocyanopropyl)trimethoxysilane typically involves the reaction of 3-(trimethoxysilyl)propylamine with phosgene or other isocyanate sources. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a continuous process involving the use of a rectification column and a series of condensation steps. This method ensures efficient separation and purification of the final product .
化学反应分析
Types of Reactions
(3-Isocyanopropyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds with other silanes.
Addition: Reacts with compounds containing active hydrogen atoms, such as alcohols and amines
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and urethanes. These products are valuable in various applications, such as adhesives, coatings, and sealants .
科学研究应用
(3-Isocyanopropyl)trimethoxysilane is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in the synthesis of biocompatible materials for medical devices and drug delivery systems.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of (3-Isocyanopropyl)trimethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The isocyanate group reacts with active hydrogen atoms, while the trimethoxysilane group undergoes hydrolysis and condensation to form siloxane bonds. This dual reactivity allows for the creation of robust, hybrid materials with enhanced properties .
相似化合物的比较
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Trimethoxysilylpropyl methacrylate: Contains a methacrylate group instead of an isocyanate group.
Uniqueness
(3-Isocyanopropyl)trimethoxysilane is unique due to its combination of isocyanate and trimethoxysilane functionalities. This allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates, making it highly versatile for various applications .
属性
分子式 |
C7H15NO3Si |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
3-isocyanopropyl(trimethoxy)silane |
InChI |
InChI=1S/C7H15NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,2-4H3 |
InChI 键 |
BIGOJJYDFLNSGB-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCC[N+]#[C-])(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



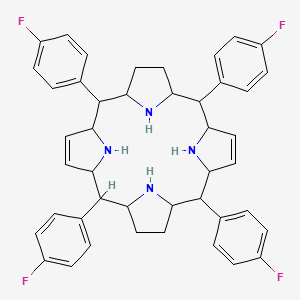
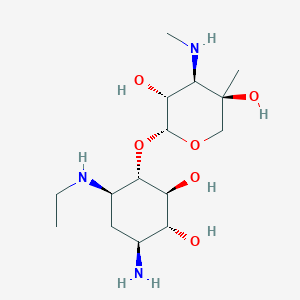
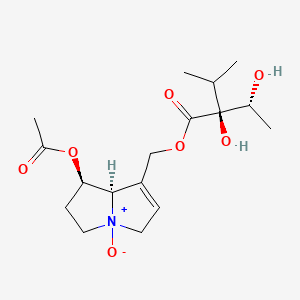

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)

![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
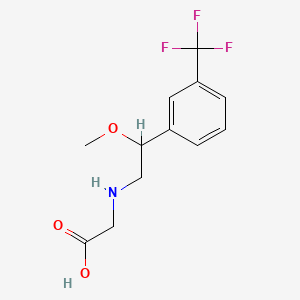
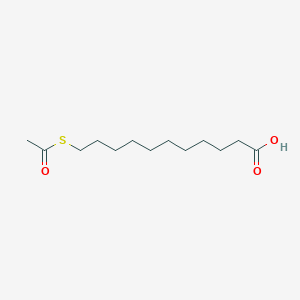
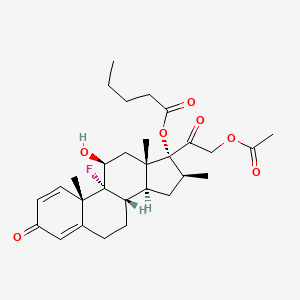
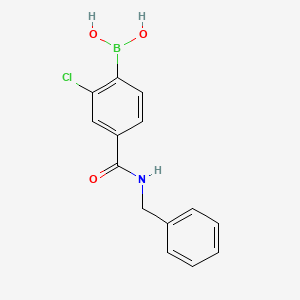
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
